molecular formula C32H44F3N3O2S B1673469 Fluphenazine decanoate CAS No. 5002-47-1

Fluphenazine decanoate

Cat. No. B1673469
CAS RN: 5002-47-1
M. Wt: 591.8 g/mol
InChI Key: VIQCGTZFEYDQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluphenazine decanoate is the decanoate ester of a trifluoromethyl phenothiazine derivative . It is a highly potent behavior modifier with a markedly extended duration of effect . It is used in psychotropic drug treatments like those relating to schizophrenia .


Molecular Structure Analysis

Fluphenazine decanoate has the following structural formula: C32H44F3N3O2S . Its molecular weight is 591.77 .


Physical And Chemical Properties Analysis

Fluphenazine decanoate has a melting point of 30-32°C, a boiling point of 658.1±55.0 °C (Predicted), and a density of 1.149±0.06 g/cm3 (Predicted) . It is practically insoluble in water, very soluble in ethanol and in methylene chloride, and freely soluble in methanol .

Scientific Research Applications

Comparative Efficacy in Schizophrenia

Fluphenazine decanoate has been extensively studied in the context of schizophrenia treatment. For example, a comparative trial by Hamilton et al. (1979) focused on its effects on symptoms, ward behavior, and functional capacity in schizophrenic patients. Similarly, Stevens (1976) highlighted its clinical and social value in preventing relapse in schizophrenic out-patients.

Use in Animal Treatment

Interestingly, fluphenazine decanoate has also been used in veterinary medicine. For example, Kauffman et al. (1989) documented its use in a horse for long-term sedation, noting its side effects and the effectiveness of sedation.

Pharmacokinetics

The pharmacokinetics of fluphenazine decanoate have been a subject of research as well. Simpson et al. (1990) explored its pharmacokinetics, revealing its long half-life measurable in months rather than weeks after a single dose.

Dosage Trials

Research has also been conducted on different dosage levels. For instance, McClelland et al. (1976) performed a double-blind trial comparing very high dose regimens with standard doses in chronic schizophrenic patients, examining their control over psychosis.

Clinical Outcomes

Clinical outcomes and side effects of fluphenazine decanoate have been compared to other treatments in several studies, such as the work by [Knights et al. (1979)](https://consensus.app/papers/depressive-extrapyramidal-symptoms-clinical-effects-knights/e7a641f15aa35b24ad2efd4cb6b15ca1/?utm_source=chatgpt), which compared fluphenazine decanoate to flupenthixol decanoate in schizophrenic out-patients.

Safety And Hazards

Fluphenazine decanoate is not approved for use in older adults with dementia-related psychosis . It can cause serious side effects, including uncontrolled muscle movements in your face, extreme drowsiness or light-headed feeling, strange dreams, or restlessness . High doses or long-term use of fluphenazine can cause a serious movement disorder that may not be reversible .

Future Directions

There is a need for future large-scale and high-quality studies to investigate the side effects of fluphenazine decanoate . Based on the current evidence, fluphenazine decanoate is an effective treatment for positive symptoms of schizophrenia, but it tends to produce significant extrapyramidal side effects .

Relevant Papers

Several papers have been identified that provide relevant information about Fluphenazine decanoate. These include a review outlining key differences in drug formulations and pharmacokinetics among long-acting injectable antipsychotics , a paper discussing the side-effects of Fluphenazine decanoate , and a Cochrane review comparing the effects and outcomes of Fluphenazine decanoate with other antipsychotics .

properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44F3N3O2S/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQCGTZFEYDQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023069
Record name Fluphenazine decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluphenazine decanoate

CAS RN

5002-47-1
Record name Fluphenazine decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5002-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluphenazine decanoate [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005002471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluphenazine decanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluphenazine decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluphenazine O-decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPHENAZINE DECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMU62K1L3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluphenazine decanoate
Reactant of Route 2
Reactant of Route 2
Fluphenazine decanoate
Reactant of Route 3
Reactant of Route 3
Fluphenazine decanoate
Reactant of Route 4
Reactant of Route 4
Fluphenazine decanoate
Reactant of Route 5
Reactant of Route 5
Fluphenazine decanoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fluphenazine decanoate

Citations

For This Compound
6,790
Citations
NR Schooler, J Levine, JB Severe… - Archives of General …, 1980 - jamanetwork.com
… groups receiving either long-acting injectable fluphenazine decanoate or short-acting oral … much earlier while receiving fluphenazine decanoate rather than fluphenazine hydrochloride. …
Number of citations: 242 jamanetwork.com
DAW Johnson - The British Journal of Psychiatry, 1973 - cambridge.org
… of side-effects in a group of patients treated with fluphenazine decanoate (Modecate) continuously … the age of 65 years, treated with fluphenazine decanoate, was followed up for a mean …
Number of citations: 67 www.cambridge.org
WT Carpenter, Jr, RW Buchanan… - American Journal of …, 1999 - Am Psychiatric Assoc
… Fluphenazine decanoate dose reduction studies have reduced medication doses to 10%–25% of standard doses of fluphenazine decanoate while … biweekly fluphenazine decanoate to …
Number of citations: 79 ajp.psychiatryonline.org
GE Hogarty, NR Schooler, R Ulrich… - Archives of General …, 1979 - jamanetwork.com
… \s=b\The ability of long-acting fluphenazine decanoate and oral fluphenazine hydrochloride to … However, patients who received long-acting fluphenazine decanoate and ST have a …
Number of citations: 544 jamanetwork.com
JP Luo, JW Hubbard, KK Midha - Pharmaceutical research, 1997 - Springer
Purpose. The purpose of the present study was to investigate the pharmacokinetic characteristics of fluphenazine (FLU) and its decanoate (FLU-D) after intravenous and intramuscular …
Number of citations: 25 link.springer.com
F Abbas, T Rajab, O Alsamarrai, N Alhalabi… - The Cochrane …, 2017 - ncbi.nlm.nih.gov
… Fluphenazine decanoate is usually administered by deep … However, the optimal amount of fluphenazine decanoate and the … Fluphenazine decanoate is not intended for use in children …
Number of citations: 5 www.ncbi.nlm.nih.gov
RSM BPharm, GM Peterson, S McLean… - Journal of clinical …, 1995 - Wiley Online Library
… of fluphenazine and higher fluphenazine decanoate dosage. The log … fluphenazine decanoate tended to have poorer clinical control and higher dosages of fluphenazine decanoate…
Number of citations: 22 onlinelibrary.wiley.com
AA Kurland, JH Richardson - Psychopharmacologia, 1966 - Springer
… it was determined that fluphenazinedecanoate had a longer period … the clinical effectiveness of fluphenazine-decanoate. Six male … of fluphenazine-decanoate indicating promising …
Number of citations: 35 link.springer.com
A Keskiner, J Simeon, M Fink… - Archives of General …, 1968 - jamanetwork.com
… oate and the group of patients in whom the psychotropic medication was substituted by fluphenazine decanoate (group 2). There were five patients who did not show a re¬ sponse to …
Number of citations: 19 jamanetwork.com
SR Marder, T Van Putten, J Mintz… - Archives of general …, 1987 - jamanetwork.com
… Our findings encourage the use of doses as low as 5 mg of fluphenazine decanoate every two weeks when the clinician is able and willing to follow up the patient closely and intervene …
Number of citations: 287 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.